molecular formula C13H19ClN2O2 B1441055 2-(2-Piperidinyl)ethyl isonicotinate hydrochloride CAS No. 1220020-12-1

2-(2-Piperidinyl)ethyl isonicotinate hydrochloride

Cat. No.: B1441055
CAS No.: 1220020-12-1
M. Wt: 270.75 g/mol
InChI Key: ALEYOJDXOKIRNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Piperidine derivatives have been synthesized using various methods. For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The molecular formula of “2-(2-Piperidinyl)ethyl isonicotinate hydrochloride” is C13H19ClN2O2 . Its molecular weight is 270.76 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

  • Antimicrobial Activities A study by (Ovonramwen et al., 2019) synthesized a compound related to 2-(2-Piperidinyl)ethyl isonicotinate hydrochloride, demonstrating moderate antimicrobial activities against various strains including E. coli, B. subtilis, and S. aureus.

  • Synthesis in Pharmaceutical Research (Andersen et al., 2013) discussed the synthesis of a compound using a similar process, highlighting its significance in supporting preclinical and clinical studies.

  • Intermediate in Chemical Synthesis (Chen Ying-qi, 2007) presented the synthesis of Ethyl 4-piperidingcarboxylate, an important intermediate, derived from isonicotinic acid, which is related to this compound.

  • Antibacterial and α-Glucosidase Inhibitory Activities (Munir et al., 2017) investigated hydrazone derivatives of ethyl isonipecotate for their antibacterial and α-glucosidase inhibitory activities, indicating potential for type-2 diabetes treatment.

  • Potential Anticancer Agents A study by (Rehman et al., 2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, showing potential as anticancer agents.

  • Antibacterial Properties of Acetamide Derivatives (Iqbal et al., 2017) explored the antibacterial potentials of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores.

  • Impurities in Drug Substances (Liu et al., 2020) identified impurities in cloperastine hydrochloride, a drug substance related to piperidine derivatives.

  • Toxicity Studies (Gul et al., 2003) conducted toxicity studies on bis Mannich bases and corresponding piperidinol derivatives, providing insights into their potential toxicological effects.

  • Research on Synthesis (Zheng Rui, 2010) focused on synthesizing compounds using piperidine-4-carboxylic acid, relevant to the study of this compound.

  • Antithrombotic Effect and Bleeding in Drug Development (Bach et al., 2013) examined the antithrombotic effect and bleeding of ethyl 6-aminonicotinate acyl sulfonamides, providing insights into drug development involving similar compounds.

Properties

IUPAC Name

2-piperidin-2-ylethyl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c16-13(11-4-8-14-9-5-11)17-10-6-12-3-1-2-7-15-12;/h4-5,8-9,12,15H,1-3,6-7,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEYOJDXOKIRNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl isonicotinate hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Piperidinyl)ethyl isonicotinate hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Piperidinyl)ethyl isonicotinate hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(2-Piperidinyl)ethyl isonicotinate hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(2-Piperidinyl)ethyl isonicotinate hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-(2-Piperidinyl)ethyl isonicotinate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.